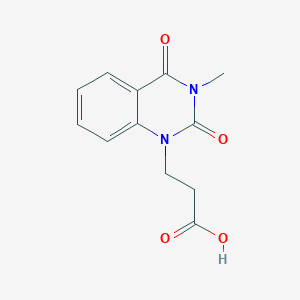
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is an organic compound with a complex structure combining elements of quinazoline and propanoic acid. The quinazoline framework is well-known in the pharmaceutical and chemical industries due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide. This reaction is typically conducted under acidic or basic conditions with a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods: In industrial settings, this compound may be synthesized through a multi-step process involving the condensation of substituted o-nitrobenzylamines followed by reduction and cyclization steps. The scalability of these methods depends on the availability and cost of starting materials, as well as the efficiency of reaction steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: Oxidation reactions can potentially modify the quinazoline ring or the propanoic acid side chain, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reductive reactions might be employed to further reduce nitro or carbonyl groups present within the structure using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly on the quinazoline core, utilizing reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas
Nucleophiles: NaH, various alkyl halides
Major Products: These reactions yield different derivatives, such as fully reduced quinazolines, halogenated products, and various oxidized forms depending on the applied conditions.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.
Biology: Potential biological activities can be explored, such as enzyme inhibition or interaction with specific proteins.
Medicine: Similar compounds have been studied for their potential in therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Could be utilized in the development of specialty chemicals or as a building block in polymer science.
Mechanism of Action
The compound’s biological activity is likely due to its interaction with specific molecular targets. Inhibitory effects might involve binding to active sites of enzymes or receptors, disrupting normal cellular processes. The quinazoline moiety, for instance, is known to interfere with tyrosine kinase receptors, which are crucial in cell signaling pathways.
Comparison with Similar Compounds
Quinazoline-based drugs like gefitinib and erlotinib, which target tyrosine kinase receptors in cancer therapy.
Propanoic acid derivatives such as ibuprofen and naproxen, well-known nonsteroidal anti-inflammatory drugs.
This deep dive shows how 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid marries two important chemical frameworks, opening up versatile paths for research and application. Anything else you'd like to explore about this compound?
Properties
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-11(17)8-4-2-3-5-9(8)14(12(13)18)7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBWDLWBAIJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
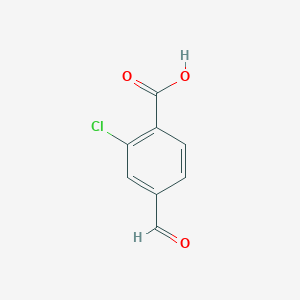
![3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2942999.png)
![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)
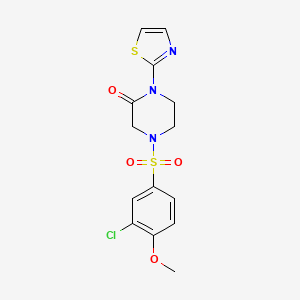
![N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2943005.png)
![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)
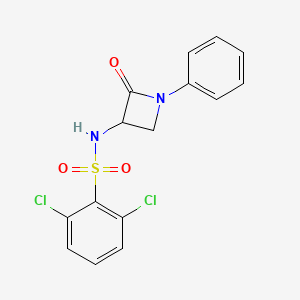
![2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2943013.png)
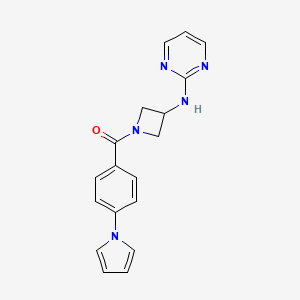
![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)
![ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2943016.png)
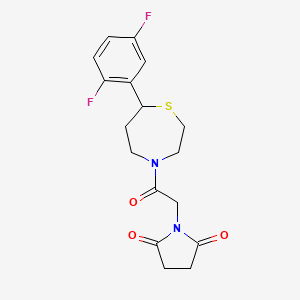
![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2943019.png)
